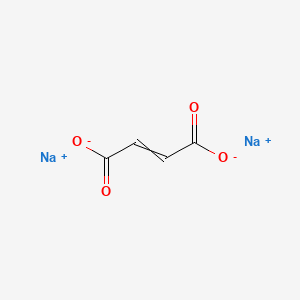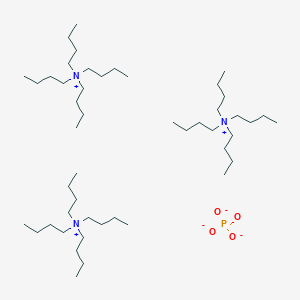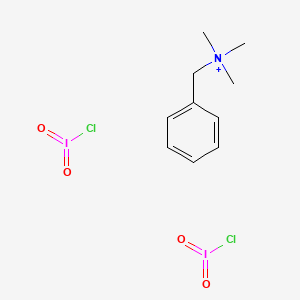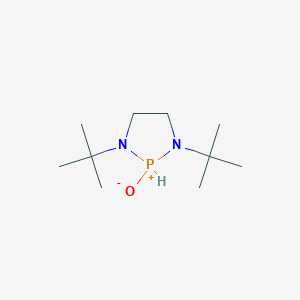
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
Übersicht
Beschreibung
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) is a versatile compound that serves as a ligand in organometallic chemistry . It is also used as a catalyst in the preparation of silacarboxylic acids .
Synthesis Analysis
This compound is a ligand for palladium-catalyzed carbonylation of aryl tosylates and mesylates . It is also used in the palladium-catalyzed aminocarbonylation of aryl chlorides at atmospheric pressure .Molecular Structure Analysis
The molecular formula of this compound is C27H50P2 · 2HBF4 . It has a molecular weight of 612.26 .Chemical Reactions Analysis
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) is used as a ligand in various reactions. For instance, it is used in the palladium-catalyzed carbonylation of aryl tosylates and mesylates . It is also used in the palladium-catalyzed aminocarbonylation of aryl chlorides at atmospheric pressure .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 178-183 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Catalyst in Copolymerization Reactions : It is used as a catalyst in the copolymerization of carbon monoxide and α-olefins. Experiments with this catalyst produced copolymers with properties similar to those obtained using more complex catalyst systems (Meinhard et al., 2004).
Preparation of Manganese and Rhenium Carbonyl Tetrafluoroborate Salts : This compound plays a role in the synthesis of substituted Mn and Re carbonyls from corresponding hydrides, showcasing its importance in the preparation of these metal carbonyl complexes (Mandal et al., 1994).
Electrophilic Fluorination Agent : It is used in the fluorination of various organic compounds. The compound exhibits effectiveness in introducing fluorine into different molecular structures, an important reaction in organic chemistry and pharmaceuticals (Poss & Shia, 1999).
Catalyst in Polymer Synthesis : In the field of polymer chemistry, it has been used as a ligand in the catalyst system for Kumada catalyst transfer polycondensation, which is a method for synthesizing polyfluorenes, a class of conducting polymers (Sui et al., 2015).
Synthesis of Chromium(II) Bidentate Phosphine Complexes : It's involved in the synthesis of new chromium(II) bidentate phosphine complexes which are active in the polymerization of 1,3-butadiene, indicating its role in creating new catalytic systems (Ricci et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAIJGNZUQTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50B2F8P2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747937 | |
| Record name | dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002345-50-7 | |
| Record name | dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















